molecular formula C8H8INO3 B170719 4-Amino-5-iodo-2-methoxybenzoic acid CAS No. 155928-39-5

4-Amino-5-iodo-2-methoxybenzoic acid

Cat. No.: B170719
CAS No.: 155928-39-5
M. Wt: 293.06 g/mol
InChI Key: XEQJZCQCBUXZJK-UHFFFAOYSA-N
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Description

“4-Amino-5-iodo-2-methoxybenzoic acid” is an organic compound . It’s a derivative of benzoic acid, which is a type of aromatic carboxylic acid .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with an amino group, an iodo group, a methoxy group, and a carboxylic acid group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography .


Physical and Chemical Properties Analysis

“this compound” is a solid substance with a melting point of 185 - 187°C . Its molecular weight is 293.06 g/mol .

Scientific Research Applications

Synthesis and Material Science

4-Amino-5-iodo-2-methoxybenzoic acid serves as an important intermediate in the synthesis of various chemical compounds, demonstrating its utility in material science and organic chemistry. For example, it has been utilized in the synthesis of amisulpride intermediates, showcasing the compound's role in creating complex molecules for pharmaceutical applications. The detailed synthesis processes often involve multiple steps including methylation, ethylation, and oxidation, highlighting the compound's versatility in chemical transformations (Wang Yu, 2008).

Unnatural Amino Acids and Peptide Design

In the field of peptide design, derivatives of 4-amino-2-methoxybenzoic acid have been engineered to mimic the structure and function of natural peptides. These synthetic amino acids contribute to the development of novel peptides with unique properties, such as enhanced stability and specificity. This research has implications for drug design, offering new pathways for creating therapeutic agents with improved efficacy and reduced side effects (J. Nowick et al., 2000).

Spectroscopy and Physical Chemistry

The study of this compound and its derivatives extends to spectroscopic analysis, providing insights into the molecular structure and dynamics of these compounds. Techniques such as FTIR, FT-Raman, UV, and NMR spectroscopy have been employed to investigate the vibrational frequencies, electronic properties, and molecular interactions of these substances. This research enhances our understanding of the physical and chemical properties of amino methoxybenzoic acids, contributing to the broader field of molecular spectroscopy and physical chemistry (A. Poiyamozhi et al., 2012).

Polymer Science

In polymer science, this compound-related research has focused on the synthesis of novel polymers and the study of their properties. These efforts aim to develop materials with specific characteristics such as enhanced durability, biocompatibility, and controlled degradation rates. By modifying the molecular structure of the starting materials, researchers can create polymers with a wide range of applications, from biomedical devices to environmentally friendly packaging materials (M. Monte et al., 2010).

Safety and Hazards

“4-Amino-5-iodo-2-methoxybenzoic acid” is classified as potentially harmful if swallowed or in contact with skin . It may cause skin and eye irritation, and may cause respiratory irritation . Proper safety measures should be taken when handling this compound .

Properties

IUPAC Name

4-amino-5-iodo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-13-7-3-6(10)5(9)2-4(7)8(11)12/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQJZCQCBUXZJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571788
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155928-39-5
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155928-39-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-5-iodo-2-methoxybenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred and heated (25° C.) solution of 5 g of 4-amino-2-methoxy benzoic acid in 75 ml of 1,4-dioxane were added 6.9 g of grinded 1-iodo-2,5-pyrrolidinedione. The mixture was stirred in an oil bath at 105° C. for 3 hours. After the addition of 300 ml of water, the crystallized product was filtered off and dried, yielding 4.3 g (48.9%) of 4-amino-5-iodo-2-methoxybenzoic acid; mp. 180.6° C. (interm. 5).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
reactant
Reaction Step Three

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